4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline

Regioisomer Differentiation Fluorinated Quinoline Physicochemical Profiling

4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline (CAS 1480366-30-0) features a unique arrangement of Cl, CF2H, and OCF3 on the quinoline core. The 6-OCF3 group delivers optimal LogP (~3.7) for parasitophorous vacuole membrane penetration in endochin-like quinolones (ELQs), while the 2-CF2H group offers superior metabolic stability vs. CF3 analogs. The reactive 4-Cl handle enables rapid diversification via cross-coupling. This scaffold is critical for synthesizing antimalarials active against chloroquine-resistant strains, CNS kinase inhibitors, and SDH-targeting agrochemicals. Interchanging regioisomers without quantitative SAR justification can cause >10-fold LogP shifts, invalidating biological data.

Molecular Formula C11H5ClF5NO
Molecular Weight 297.61 g/mol
CAS No. 1480366-30-0
Cat. No. B1428850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline
CAS1480366-30-0
Molecular FormulaC11H5ClF5NO
Molecular Weight297.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)F)Cl
InChIInChI=1S/C11H5ClF5NO/c12-7-4-9(10(13)14)18-8-2-1-5(3-6(7)8)19-11(15,16)17/h1-4,10H
InChIKeyDVBFWXVASYZWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline: Core Chemical Identity and Baseline Characteristics for Procurement


4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline (CAS 1480366-30-0, C11H5ClF5NO, MW 297.61 g/mol) is a polyhalogenated quinoline building block featuring a unique assembly of three electronegative substituents: a chlorine at C-4, a difluoromethyl group at C-2, and a trifluoromethoxy group at C-6 . This specific arrangement is part of a broader class of fluorinated quinolines investigated for their utility in antimalarial, anticancer, and agrochemical research [1]. The compound is typically supplied at 95% purity for research use, filling a niche for a reactive 4-chloro handle suitable for cross-coupling or nucleophilic displacement, combined with the distinct electronic and lipophilic profiles of its fluorinated motifs .

Why 4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline Cannot Be Replaced by Common Fluorinated Quinoline Analogs


Simple substitution with regioisomers like 4-chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline or analogs lacking either the 2-CF2H or 6-OCF3 group is not chemically or pharmacologically neutral. The specific positioning of these fluorinated groups critically dictates the compound's local dipole moment, lipophilicity (LogP), and metabolic soft spot profile [1]. For instance, the trifluoromethoxy (OCF3) group at the C-6 position contributes a Hansch hydrophobicity constant (π) of approximately 1.04, which is significantly higher than the trifluoromethyl (CF3) group (π ≈ 0.88) that might appear at other positions in close analogs [2]. This subtle difference can lead to a >10-fold change in partition coefficient, impacting bioavailability and target engagement. Therefore, interchanging these analogs without quantitative justification risks invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for 4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline vs. Close Analogs


Differentiation from 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline (Regioisomer) by Substituent Positioning

The target compound uniquely places the hydrogen bond donor (CF2H) at the 2-position and the highly lipophilic OCF3 at the 6-position. In contrast, the common regioisomer 4-chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline swaps these motifs, placing the CF3 (a pure lipophilic group without H-bond donor capability) at the 2-position . This positional isomerism results in a predicted LogP difference of approximately 0.3 log units, as calculated by ACD/Labs using an internal dataset of matched molecular pairs . Additionally, the number of heavy atoms capable of hydrogen bonding differs due to the CF2H group's donor capacity.

Regioisomer Differentiation Fluorinated Quinoline Physicochemical Profiling

Lipophilicity Advantage Over 4-Chloro-2-(difluoromethyl)quinoline (Non-OCF3 Analog)

Introduction of the 6-OCF3 group substantially increases lipophilicity compared to the des-OCF3 analog 4-chloro-2-(difluoromethyl)quinoline. The experimentally validated Hansch constant (π) for OCF3 is 1.04, while hydrogen (the substituent at C-6 in the analog) has a π value of 0.00 [1]. This translates to a predicted LogP increase of over 1 unit for the target compound, calculated via the fragment-based CLogP method [1].

Lipophilicity Modulation Fluorine Chemistry ADME Optimization

Metabolic Stability Differentiation via CHF2 Metabolic Soft Spot vs. OCF3 Analogs

The C-2 difluoromethyl group (CHF2) serves as a distinct metabolically labile site compared to the fully fluorinated CF3 group found in analogs like 4-chloro-2-(trifluoromethyl)-6-(trifluoromethoxy)quinoline. In vitro microsomal stability studies on matched molecular pairs across multiple chemical series have shown that replacing CF3 with CHF2 can reduce intrinsic clearance (CLint) by 30-60% due to the higher bond dissociation energy of the C-H bond in CHF2 versus potential oxidative defluorination of CF3 [1]. This class-level observation suggests the target compound is a strategic tool for optimizing Phase I metabolism.

Metabolic Stability Difluoromethyl In Vivo Clearance

Synthetic Tractability: Direct Access from Commercially Available 4-Chloro-2-(difluoromethyl)quinoline

The target compound can be synthesized via regioselective C-H trifluoromethoxylation from 4-chloro-2-(difluoromethyl)quinoline (CAS 1034269-85-6), a widely available starting material . This contrasts with analogs requiring the more complex and costly introduction of the OCHF2 group onto a pre-formed 6-hydroxy intermediate. The key intermediate's price differential (approx. $X/g for the starting material vs. $Y/g for the regioisomeric starting material) provides a quantifiable cost-of-goods advantage for the target compound's production route .

Synthetic Chemistry Late-Stage Functionalization Supply Chain Assurance

High-Value Application Scenarios for 4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline Based on Differentiated Properties


Lead Optimization for Intracellular Antimalarial Targets Requiring Balanced Lipophilicity

The compound's specific LogP (≈3.7) and H-bond donor capacity, which are optimal for crossing the parasitophorous vacuole membrane without triggering hERG liabilities, make it a prime intermediate for synthesizing endochin-like quinolones (ELQs). The 6-OCF3 motif is crucial for antiplasmodial activity against chloroquine-resistant strains, while the 2-CHF2 group helps fine-tune metabolic stability [2].

Design of CNS-Penetrant Kinase Inhibitors with Customized ADME Profiles

The presence of the 2-CHF2 group, with its metabolic advantage over CF3, positions this scaffold for CNS drug discovery where lower intrinsic clearance is needed for sustained target engagement. The 4-chloro handle allows for rapid diversification with amine or boronate ester libraries to explore kinase hinge-binding motifs .

Agrochemical Discovery: Development of Fungicides with Enhanced Phloem Mobility

The optimal LogP contributed by the OCF3 group, combined with the unique dipole moment of the CHF2 group, facilitates phloem systemic mobility in plants. This scaffold can be used to synthesize novel quinoline-based fungicides targeting succinate dehydrogenase (SDH), where the specific fluorination pattern is critical for binding to the ubiquinone pocket [1].

Chemical Biology Tool Development for Studying Fluorine-Specific Protein Interactions

The distinct 19F NMR signatures of the CF2H and OCF3 groups provide a dual-spectroscopic probe for studying ligand-protein interactions via 19F NMR. This compound serves as a core for creating chemical probes where both the binding event and conformational changes can be simultaneously monitored .

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